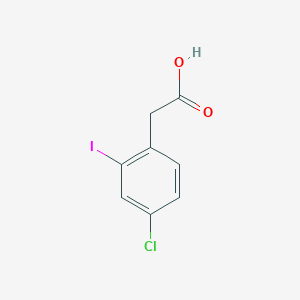![molecular formula C11H12BrNO2 B8121451 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid](/img/structure/B8121451.png)
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid is a brominated derivative of benzoazepine, a class of compounds known for their diverse pharmacological activities. This compound is characterized by its unique structure, which includes a bromine atom at the 9th position and a carboxylic acid group at the 7th position on the benzoazepine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid typically involves the bromination of a suitable benzoazepine precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Bromination: The precursor is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Carboxylation: The brominated intermediate is then carboxylated using carbon dioxide under high pressure or through the use of a Grignard reagent followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxaldehyde or this compound derivatives.
Reduction: Formation of 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid.
Substitution: Formation of various substituted benzoazepine derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, which could be useful in drug development.
Receptor Binding: Studied for its ability to bind to specific receptors in the body, influencing biological pathways.
Medicine:
Drug Development: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell processes.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to various pharmacological effects.
相似化合物的比较
2,3,4,5-Tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid: Lacks the bromine atom, which may result in different biological activities and reactivity.
9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid: Contains an isopropyl group, which can influence its pharmacokinetic properties and biological activity.
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine: A structural isomer with different positioning of the bromine atom, leading to distinct chemical and biological properties.
Uniqueness: The presence of the bromine atom at the 9th position and the carboxylic acid group at the 7th position makes 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid unique. This specific arrangement contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.
属性
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-6-8(11(14)15)5-7-3-1-2-4-13-10(7)9/h5-6,13H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACZGUFUVJVMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide](/img/structure/B8121370.png)
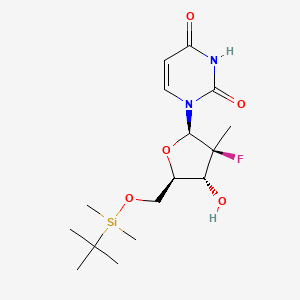
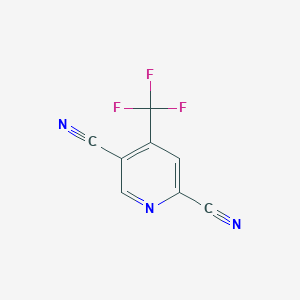
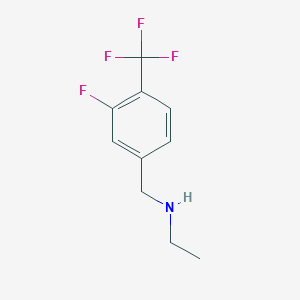
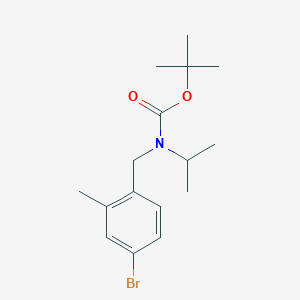
![(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8121401.png)
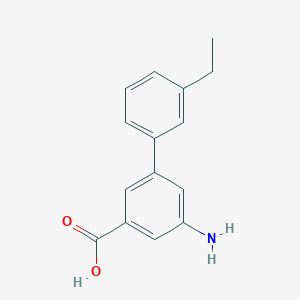
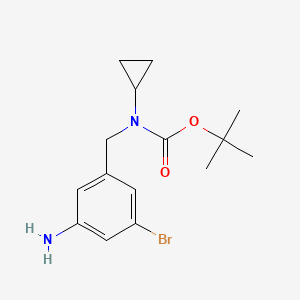
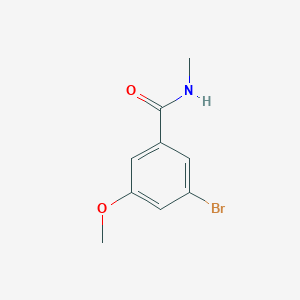
![3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8121424.png)
![6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole](/img/structure/B8121445.png)
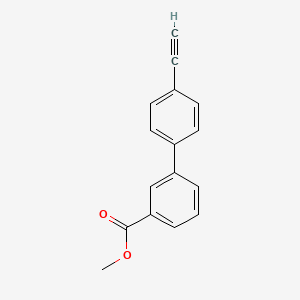
![(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B8121472.png)
